molecular formula C11H14F2OS B8077395 2,4-Difluoro-1-(4-methylsulfanylbutoxy)benzene

2,4-Difluoro-1-(4-methylsulfanylbutoxy)benzene

Cat. No.: B8077395
M. Wt: 232.29 g/mol
InChI Key: JTCGCFIZLJVQIF-UHFFFAOYSA-N
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Description

The compound identified as “2,4-Difluoro-1-(4-methylsulfanylbutoxy)benzene” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.

Preparation Methods

Industrial Production Methods: Industrial production methods for 2,4-Difluoro-1-(4-methylsulfanylbutoxy)benzene would typically involve scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-1-(4-methylsulfanylbutoxy)benzene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the chemical structure and properties of the compound .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are critical in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

2,4-Difluoro-1-(4-methylsulfanylbutoxy)benzene has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may have potential applications in studying biochemical pathways and interactions. In medicine, it could be explored for its therapeutic properties or as a diagnostic tool. In industry, this compound might be used in the production of materials or as a catalyst in various processes .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1-(4-methylsulfanylbutoxy)benzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. Understanding the mechanism of action is crucial for developing new applications and optimizing existing ones .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,4-Difluoro-1-(4-methylsulfanylbutoxy)benzene can be identified based on their chemical structure and properties. Some of these compounds include CID 2632, CID 6540461, CID 5362065, and CID 5479530 .

Uniqueness: this compound may have unique properties that distinguish it from similar compounds. These properties could include its reactivity, stability, or specific interactions with biological targets. Comparing this compound with similar compounds helps highlight its unique features and potential advantages .

Conclusion

This compound is a compound with significant potential in various scientific fields. Understanding its synthesis, reactions, applications, and mechanism of action is essential for fully leveraging its capabilities. By comparing it with similar compounds, researchers can identify its unique properties and explore new avenues for its use.

Properties

IUPAC Name

2,4-difluoro-1-(4-methylsulfanylbutoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2OS/c1-15-7-3-2-6-14-11-5-4-9(12)8-10(11)13/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCGCFIZLJVQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCOC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCCCOC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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